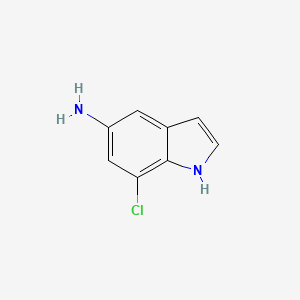

7-Chloro-1H-indol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClN2 |

|---|---|

Molecular Weight |

166.61 g/mol |

IUPAC Name |

7-chloro-1H-indol-5-amine |

InChI |

InChI=1S/C8H7ClN2/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H,10H2 |

InChI Key |

CNQGJDFDDNYRAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)N)Cl |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 7 Chloro 1h Indol 5 Amine

Retrosynthetic Analysis of 7-Chloro-1H-indol-5-amine

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to a variety of plausible precursor molecules and synthetic strategies.

Identification of Key Disconnection Points and Precursors

The primary disconnection points for the this compound scaffold are typically at the C-N and C-C bonds that form the indole (B1671886) ring. Common retrosynthetic strategies involve disconnecting the pyrrole (B145914) ring portion of the indole system.

One common approach involves the disconnection of the N1-C2 and C3-C3a bonds, which is characteristic of the Fischer indole synthesis . This strategy would start from a substituted phenylhydrazine (B124118) and a suitable carbonyl compound. For this compound, a potential precursor would be (4-chloro-2-nitrophenyl)hydrazine, which could then be reacted with a protected form of aminoacetaldehyde or a related two-carbon synthon.

Another key disconnection is at the C2-C3 bond, often employed in the Reissert indole synthesis . This would involve the cyclization of an o-nitro- or o-acylaminotoluene derivative. A plausible precursor following this route would be a suitably substituted 2-methyl-3-nitroaniline (B147196) derivative which would undergo condensation and subsequent cyclization.

A third disconnection can be made at the N1-C7a and C3a-C4 bonds, which is less common but can be achieved through strategies like the Leimgruber-Batcho indole synthesis . This would typically start from a substituted o-nitrotoluene which is converted to an enamine that subsequently cyclizes.

Finally, functional group interconversion is a critical aspect of the retrosynthetic analysis. The amine group at the 5-position can be introduced at a later stage of the synthesis, often via the reduction of a nitro group. Therefore, 7-chloro-5-nitro-1H-indole is a key intermediate in many synthetic routes. chemicalbook.com Similarly, the chlorine atom at the 7-position can be introduced via electrophilic chlorination of an appropriately substituted indole precursor.

Feasibility Assessment of Proposed Synthetic Routes

The Fischer indole synthesis is a robust and widely used method for indole synthesis. rsc.org However, the synthesis of the required substituted phenylhydrazine can sometimes be challenging. The conditions for the Fischer indole synthesis can be harsh, which might not be compatible with all functional groups.

The Leimgruber-Batcho indole synthesis offers a milder alternative and often proceeds with high yields. rsc.org The starting materials, typically substituted o-nitrotoluenes, are often readily available.

The introduction of the 5-amino group via the reduction of a 5-nitro group is a very common and feasible strategy. chemicalbook.com Various reducing agents can be employed, offering flexibility in reaction conditions.

The regioselective introduction of the chlorine atom at the 7-position can be challenging due to the electron-rich nature of the indole ring, which can lead to substitution at other positions. jst.go.jp Therefore, directing groups or specific halogenating agents might be necessary to achieve the desired regioselectivity.

Established and Novel Synthetic Methodologies for this compound Core Structure

Both well-established and more recent synthetic methods have been employed to construct the this compound core. These can be broadly categorized into total synthesis approaches, fragment-based assembly, and the use of catalytic transformations.

Total Synthesis Approaches

Total synthesis strategies aim to build the this compound molecule from simple, commercially available starting materials.

One documented approach starts with a substituted aniline (B41778). For instance, a synthesis could begin with the nitration of a chloro-substituted aniline, followed by the construction of the indole ring and subsequent reduction of the nitro group to an amine.

A specific example of a related synthesis is the preparation of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile. mdpi.comresearchgate.net This two-step sequence involves a highly regioselective bromination followed by a cyclization with hydrazine (B178648) to form the indazole ring. mdpi.comresearchgate.net While this produces an indazole, a similar strategy starting with appropriately substituted anilines could potentially be adapted for the synthesis of this compound.

Fragment-Based Assembly Strategies

Fragment-based assembly involves the coupling of pre-synthesized molecular fragments to construct the final molecule. This approach can be highly efficient, especially for creating libraries of related compounds.

In the context of this compound, a fragment-based approach could involve the synthesis of a 7-chloroindole (B1661978) core, which is then functionalized at the 5-position. For example, a 5-bromo-7-chloroindole could be synthesized and then subjected to a Buchwald-Hartwig amination or other nitrogen-insertion reactions to introduce the 5-amino group. This strategy offers flexibility in introducing various amine functionalities at the 5-position.

Fragment-based design has been utilized to develop inhibitors for kinases, where a fragment like 7-chloro-1H-indole-3-carbonitrile was used as a template for further modification. mdpi.com This highlights the utility of a pre-formed chlorinated indole scaffold in medicinal chemistry.

Catalytic Transformations in Synthesis

Catalytic methods play a crucial role in modern organic synthesis, often providing milder reaction conditions, higher efficiency, and better selectivity. arabjchem.org The synthesis of indole derivatives, including this compound, has benefited significantly from catalytic transformations.

Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination mentioned earlier, are powerful tools for forming C-N bonds. This would be applicable for introducing the 5-amino group onto a pre-existing 5-halo-7-chloroindole scaffold. The Larock indole synthesis is another palladium-catalyzed reaction that can be used to construct the indole ring itself from o-haloanilines and alkynes. rsc.org

Copper-catalyzed reactions have also been employed in indole synthesis. For instance, copper catalysts can facilitate the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring, a related heterocyclic system.

Acid and base catalysis are fundamental to many indole syntheses. The Fischer indole synthesis, for example, is traditionally acid-catalyzed. rsc.org More recently, base-catalyzed methods have been shown to be effective for the synthesis of 3-substituted indoles through reactions like Knoevenagel condensation and Michael addition. nih.gov

The following table provides a summary of synthetic strategies that could be applied to the synthesis of this compound, based on known indole syntheses.

| Synthetic Strategy | Key Reaction Type | Potential Precursors | Relevant Catalyst/Reagent |

| Fischer Indole Synthesis | Condensation/Cyclization | (4-chloro-2-nitrophenyl)hydrazine, aminoacetaldehyde derivative | Acid (e.g., HCl, H₂SO₄) |

| Leimgruber-Batcho Indole Synthesis | Enamine formation/Cyclization | Substituted o-nitrotoluene | Pyrrolidine, DMFDMA |

| Reduction of Nitro Group | Reduction | 7-chloro-5-nitro-1H-indole | Fe/NH₄Cl, H₂/Pd-C |

| Buchwald-Hartwig Amination | C-N Cross-coupling | 5-bromo-7-chloroindole, ammonia (B1221849) source | Palladium catalyst, ligand |

| Larock Indole Synthesis | Annulation | 2,4-dichloro-6-nitroaniline, alkyne | Palladium catalyst |

Green Chemistry Principles in Synthetic Route Design

The synthesis of complex heterocyclic molecules like this compound is increasingly guided by the principles of green chemistry, which prioritize sustainability, efficiency, and safety. In the context of indole synthesis, these principles manifest as strategies that maximize atom economy, utilize environmentally benign solvents and catalysts, and reduce energy consumption. organic-chemistry.orgopenmedicinalchemistryjournal.comacs.org

Atom-economic reactions, which incorporate the maximum number of atoms from the reactants into the final product, are a cornerstone of green synthetic design. acs.org For indole synthesis, palladium-catalyzed cyclization of N-aryl imines represents an operationally simple, atom-economic route that proceeds via an oxidative linkage of C-H bonds. organic-chemistry.org Such methods allow for the rapid assembly of the indole ring from readily available starting materials like anilines and ketones. organic-chemistry.org Another approach involves the Lewis acid-catalyzed synthesis of C2-substituted indoles from o-amido alkynols, a protocol noted for its 100% atom economy and tolerance of various functional groups. acs.orgnih.gov

The replacement of conventional organic solvents with greener alternatives is another key focus. Water, in particular, has been explored as a medium for indole synthesis. openmedicinalchemistryjournal.com For instance, a three-component reaction of indoles, aldehydes, and an active methylene (B1212753) compound has been successfully carried out in water using a copper-based catalyst, making the process both economical and eco-friendly. openmedicinalchemistryjournal.com Other green approaches include the use of microwave irradiation to accelerate reactions, often reducing reaction times from hours to minutes and improving yields. tandfonline.com Catalyst-free methods, sometimes using promoters like polyethylene (B3416737) glycol (PEG), have also been developed for the synthesis of 3-substituted indoles, further enhancing the environmental credentials of the synthetic process. openmedicinalchemistryjournal.com

The table below summarizes some green chemistry approaches applicable to indole synthesis.

| Green Chemistry Strategy | Example Reaction/Condition | Key Advantages | Relevant Findings |

| Atom Economy | Zn(OTf)₂ catalyzed synthesis from o-amido alkynols | 100% atom economy, broad substrate scope. acs.orgnih.gov | Achieves C2-substituted indoles via intramolecular carbonyl group migration. acs.orgnih.gov |

| Benign Solvents | Cu(PPh₃)Cl-catalyzed multicomponent reaction in water | Avoids volatile organic compounds (VOCs), economical. openmedicinalchemistryjournal.com | High yields (68-93%) for 3-substituted indoles. openmedicinalchemistryjournal.com |

| Energy Efficiency | Microwave-assisted synthesis of N-substituted indoles | Drastically reduced reaction times, often higher yields. tandfonline.com | Enables rapid synthesis of analogues from starting materials like 5-nitroindole. tandfonline.com |

| Catalyst-Free Conditions | Polyethylene glycol (PEG) promoted multicomponent reaction | Eliminates catalyst cost and potential product contamination. openmedicinalchemistryjournal.com | Selective for heterodimer products over homodimers. openmedicinalchemistryjournal.com |

Functionalization and Derivatization Studies of this compound

The this compound scaffold is a versatile platform for creating a diverse library of compounds for preclinical research. Functionalization studies focus on modifying the core structure to probe biological interactions and optimize properties.

Regioselective Modifications of the Indole Core

Achieving regioselectivity in the functionalization of the indole ring is critical for establishing clear structure-activity relationships. The indole core presents several positions for substitution (N1, C2, C3, C4, C6), with the C7 position being particularly challenging to functionalize directly. mdpi.com

Direct C-H functionalization has emerged as a powerful strategy, avoiding the need for pre-functionalized substrates. acs.orgnih.gov For the challenging C7 position, rhodium-catalyzed methods have proven effective. Using an N-pivaloyl directing group, a range of indoles can undergo C7-alkenylation with acrylates and styrenes in good to excellent yields. nih.gov Similarly, iridium-catalyzed borylation can introduce a versatile boryl group at the C7 position, which can then be used in subsequent cross-coupling reactions. researchgate.net

For other positions, different strategies are employed. The C3 position is often the most nucleophilic and reactive site for electrophilic substitution. However, direct arylation at positions on the benzene (B151609) ring portion (C4, C6) can be achieved using palladium catalysis, often requiring a directing group on the indole nitrogen to control the regioselectivity. mdpi.com For instance, a di-tert-butyl(1H-indol-1-yl)phosphine oxide group can direct arylation specifically to the C7 position with high selectivity over C2 and C3. mdpi.com

Introduction of Diverse Chemical Moieties for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds. For indole derivatives, SAR studies involve synthesizing a series of analogues with systematic variations to identify key structural features responsible for biological activity. researchgate.netnih.gov

In the context of developing inhibitors for targets like protein kinases, modifications at various positions of the indole ring are explored. For example, in a series of 1H-indole-2-carboxamides designed as CB1 receptor allosteric modulators, it was found that a chloro or fluoro group at the C5 position and small alkyl groups at the C3 position enhanced potency. nih.gov This highlights the significant impact that even small modifications to the indole scaffold can have on biological activity.

Similarly, in the development of 7-chloro-9H-pyrimido[4,5-b]indole-based inhibitors, a class of compounds structurally related to this compound, SAR studies revealed that replacing an amide linker with a more basic tertiary amine was beneficial for activity. mdpi.com Further exploration showed that a cyanoethyl substituent on a piperidine (B6355638) ring attached to the core scaffold was a crucial feature for potent inhibition. mdpi.com These studies demonstrate a systematic approach to derivatization, where moieties are introduced to probe interactions with a biological target.

The following table presents representative data from an SAR study on indole derivatives, illustrating how substituent changes affect biological activity.

| Compound ID | Core Scaffold | R1 (C5-Position) | R2 (Other Position) | Biological Activity (IC₅₀) |

| Analog 1 | Indole-2-carboxamide | -Cl | C3-H | ~790 nM nih.gov |

| Analog 2 | Indole-2-carboxamide | -Cl | C3-Methyl | 79 nM nih.gov |

| Analog 3 | Indole-thiazolidinedione | -H | Triazole moiety | 3.18 µM (MCF-7 cells) nih.gov |

| Analog 4 | 3-Arylthio-indole | 6-heterocyclyl | 3-Aroyl | 150-350 nM (MCF-7 cells) nih.gov |

Synthesis of Prodrugs and Targeted Delivery Conjugates (for preclinical research applications)

Prodrug strategies are employed to improve the properties of a pharmacologically active molecule, and in preclinical cancer research, this often involves designing molecules that are selectively activated in the tumor microenvironment. researchgate.net The 5-amino group of this compound is an ideal chemical handle for creating prodrugs.

One prominent strategy is the development of hypoxia-activated prodrugs (HAPs). nih.govnih.gov Solid tumors often contain regions of low oxygen (hypoxia), a feature that can be exploited for targeted drug release. dovepress.comencyclopedia.pub HAPs typically contain a "trigger" moiety, such as a nitroaromatic group, that is enzymatically reduced under hypoxic conditions. nih.govnih.gov This reduction initiates a cascade that releases the active drug. The 5-amino group of an indole could be linked to a nitroaromatic trigger, which upon reduction to a hydroxylamine (B1172632) or amine, would cleave to release the parent indole. nih.govdovepress.com

Another advanced strategy involves creating targeted delivery conjugates. This approach links the drug to a molecule that specifically binds to receptors overexpressed on cancer cells. tdl.orgacs.orgnih.gov For example, cyclic peptides containing the RGD (arginine-glycine-aspartic acid) sequence are known to target αvβ3 integrins, which are highly expressed on tumor vasculature. acs.orgnih.gov A conjugate could be synthesized by linking this compound (or a more potent derivative) to a c(RGDyK) peptide, potentially via a cleavable linker. This would concentrate the cytotoxic agent at the tumor site, a concept explored for other potent payloads like SN38. acs.orgnih.gov Such constructs are synthesized for preclinical evaluation to assess targeting efficiency and therapeutic potential. mdpi.com

Advanced Purification and Isolation Techniques in Synthetic Research

The successful synthesis of novel derivatives of this compound is contingent upon robust purification methods to isolate compounds of high purity for subsequent analytical and biological evaluation.

Chromatographic Purification Methodologies (e.g., Flash Chromatography, HPLC)

Flash chromatography is the most common technique for routine purification of synthetic intermediates and final products in quantities ranging from milligrams to several grams. mdpi.comgoogle.com It is a form of medium-pressure liquid chromatography that uses compressed air to push solvents through a column packed with a stationary phase, most commonly silica (B1680970) gel. google.com The separation is based on the differential partitioning of the components of a mixture between the stationary and mobile phases. For indole derivatives, a typical mobile phase consists of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate, with the polarity adjusted in a gradient to achieve optimal separation. mdpi.comnih.gov

For achieving higher purity or for separating complex mixtures of closely related isomers, High-Performance Liquid Chromatography (HPLC) is the method of choice. rsc.org Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate substantial quantities of a specific compound. mdpi.comresearchgate.net Reversed-phase HPLC, using a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (often mixtures of water or buffer with acetonitrile (B52724) or methanol), is frequently used for purifying polar indole derivatives. rsc.orgiaea.org

The following table details typical chromatographic conditions used for the purification of substituted indole derivatives as reported in synthetic research literature.

| Compound Type | Chromatography Method | Stationary Phase | Mobile Phase / Eluent | Purpose |

| Substituted 2-phenylindole | Flash Chromatography | Silica Gel | Gradient: 7% to 60% Ethyl Acetate in Hexanes | Purification of intermediate after distillation. nih.gov |

| 2-alkenylaniline derivative | Flash Chromatography | Silica Gel | 20% Ethyl Acetate in Hexanes | Isolation of Wittig reaction product. mdpi.com |

| c(RGDyK)-SN38-indolequinone conjugate | Semipreparative HPLC | C18 Reversed-Phase | Acetonitrile/Water Gradient | Final purification of a complex targeted prodrug. acs.org |

| Monoterpenoid Indole Alkaloids | Preparative HPLC | YMC-Triart C18 | Methanol (B129727)/0.3% aqueous acetic acid | Separation of closely related natural product epimers. mdpi.com |

Crystallization Techniques for Research-Grade Purity

The purification of intermediates like this compound to a high degree of purity is paramount for their use in pharmaceutical synthesis. Recrystallization is a fundamental technique employed to achieve research-grade material, effectively removing impurities from the crude product. The choice of solvent or solvent system is critical and is determined by the solubility profile of the compound and its impurities.

For chloro- and amino-substituted indoles, a range of solvents can be screened to identify the optimal conditions for crystallization. A common approach involves dissolving the crude material in a suitable solvent at an elevated temperature to achieve saturation, followed by controlled cooling to induce crystallization. The ideal solvent will exhibit high solubility for the compound at higher temperatures and low solubility at lower temperatures, while impurities remain either highly soluble or insoluble throughout the process.

A study on the purification of a structurally related compound, 7-bromo-4-chloro-1H-indazol-3-amine, identified a binary solvent system of methanol and water (in an 80:20 v/v ratio) as optimal for recrystallization. mdpi.com This mixture allowed for the effective separation of the desired isomer from impurities, yielding a product with approximately 97% purity after cooling from 80°C to room temperature. mdpi.com This suggests that a similar protic/aqueous solvent mixture could be effective for purifying this compound.

The general procedure for recrystallization would involve:

Dissolving the crude this compound in a minimal amount of a hot solvent, such as methanol, ethanol (B145695), or a mixture with water.

Filtering the hot solution, if necessary, to remove any insoluble impurities.

Allowing the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

Collecting the purified crystals by filtration.

Washing the crystals with a small amount of the cold solvent to remove any residual impurities.

Drying the crystals under vacuum.

The purity of the resulting crystals would be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.

Table 1: Potential Recrystallization Solvents and Conditions for this compound

| Solvent System | Temperature Profile | Expected Outcome |

| Methanol/Water | Dissolve at reflux, cool to 0-5 °C | Formation of fine crystals, good for removing polar impurities. |

| Ethanol/Water | Dissolve at reflux, slow cooling | May yield larger crystals, suitable for removing various impurities. |

| Toluene | Dissolve at boiling point, cool to RT | Effective for removing non-polar impurities. |

| Ethyl Acetate/Hexane | Dissolve in hot ethyl acetate, add hexane as anti-solvent | Good for inducing crystallization when the compound is highly soluble in the primary solvent. |

Solid-Phase Synthesis Adaptations

Solid-phase organic synthesis (SPOS) has become an indispensable tool in drug discovery, enabling the rapid generation of large libraries of compounds for biological screening. clockss.org The adaptation of solution-phase syntheses to a solid support offers advantages in terms of purification and automation. The synthesis of indole derivatives on a solid phase has been an area of significant research. clockss.orgresearchgate.net

For this compound, a solid-phase synthesis strategy would typically involve the immobilization of a suitable precursor onto a solid support (resin), followed by a series of chemical transformations to construct the indole ring and introduce the required substituents. Alternatively, the pre-formed this compound can be attached to a resin and serve as a scaffold for further diversification.

One potential strategy for adapting the synthesis of this compound to a solid phase would be to utilize a resin-bound aniline derivative. This immobilized aniline could then undergo a sequence of reactions, such as acylation followed by a base-mediated cyclization, to form the indole ring. d-nb.info The chloro and amino functionalities could be introduced either before or after the indole ring formation, depending on the compatibility of the reagents with the solid support and linker.

A key consideration in SPOS is the choice of the linker, which tethers the molecule to the solid support. The linker must be stable to the reaction conditions used during the synthesis but cleavable under specific conditions to release the final product. For the synthesis of amine-containing compounds, linkers such as the Rink amide resin are commonly employed, which can be cleaved under acidic conditions (e.g., with trifluoroacetic acid) to yield a primary amide. researchgate.net

Table 2: Key Steps in a Putative Solid-Phase Synthesis of a this compound-derived Library

| Step | Reaction | Reagents and Conditions | Purpose |

| 1. Immobilization | Attachment of a suitable precursor to the solid support. | e.g., Fmoc-protected amino acid on Wang resin. | To anchor the starting material for subsequent reactions. |

| 2. Deprotection | Removal of the protecting group. | e.g., Piperidine in DMF for Fmoc removal. | To expose the reactive functional group for the next step. |

| 3. Indole Formation | Construction of the indole scaffold. | e.g., Fischer indole synthesis or Nenitzescu indole synthesis. researchgate.netd-nb.info | To generate the core heterocyclic structure. |

| 4. Functionalization | Introduction of the chloro and amino groups. | e.g., N-chlorosuccinimide for chlorination; reduction of a nitro group for amination. | To install the desired substituents on the indole ring. |

| 5. Diversification | Further reactions to create a library of compounds. | e.g., Acylation, alkylation, or coupling reactions on the 5-amino group. | To generate structural diversity for biological screening. |

| 6. Cleavage | Release of the final products from the solid support. | e.g., Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). | To obtain the purified compounds in solution. |

The successful adaptation of the synthesis of this compound to a solid-phase methodology would enable the efficient production of a wide range of derivatives for structure-activity relationship (SAR) studies, accelerating the discovery of new therapeutic agents.

Computational and Theoretical Studies on 7 Chloro 1h Indol 5 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the electronic structure and predicting the reactivity of molecules like 7-Chloro-1H-indol-5-amine. researchgate.netniscpr.res.in These methods provide a foundational understanding of the molecule's intrinsic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. niscpr.res.inrsc.org For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), would be used to determine its most stable three-dimensional arrangement, or optimized geometry. researchgate.netdergipark.org.tr This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Total Energy | -X.XXXX | Hartree |

| Dipole Moment | Y.YYY | Debye |

| C-N Bond Length (Pyrrole Ring) | ~1.38 | Å |

| C-C Bond Length (Benzene Ring) | ~1.40 | Å |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. wolfram.comlibretexts.org It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. uni-muenchen.de The MEP map is colored to represent different potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.net Green and yellow areas represent neutral or weakly interacting regions. researchgate.net

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the amine group and within the pyrrole (B145914) ring, highlighting these as potential sites for hydrogen bonding or interaction with electrophiles. uni-muenchen.deresearchgate.net The chlorine atom, being electronegative, would also influence the potential map significantly. ijcce.ac.ir

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. acs.orgfrontiersin.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

In the context of this compound, FMO analysis would reveal the distribution of these orbitals. The HOMO is often located on the electron-rich parts of the indole ring and the amine substituent, while the LUMO may be distributed over the aromatic system. researchgate.net Understanding the energies and spatial distributions of these orbitals is crucial for predicting the molecule's behavior in chemical reactions and its electronic properties. nih.gov

| Parameter | Energy | Unit |

|---|---|---|

| HOMO Energy | -A.AAA | eV |

| LUMO Energy | -B.BBB | eV |

| HOMO-LUMO Gap (ΔE) | C.CCC | eV |

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to validate the accuracy of the theoretical model. researchgate.netmku.edu.trresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra. researchgate.nettsijournals.com This can predict the maximum absorption wavelengths (λmax), which correspond to electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. rsc.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). mku.edu.trresearchgate.net Accurate prediction of these shifts provides strong evidence for the proposed molecular structure. researchgate.net

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| UV-Vis (λmax, nm) | 280 | 285 |

| IR (N-H stretch, cm⁻¹) | 3450 | 3460 |

| ¹H NMR (Indole N-H, ppm) | 8.10 | 8.15 |

Molecular Modeling and Conformational Analysis

While quantum mechanics provides detailed electronic information, molecular modeling techniques are essential for understanding the dynamic behavior and conformational preferences of molecules.

These simulations help in understanding how the molecule might change its shape in different environments, which is crucial for predicting its interactions with other molecules, such as biological receptors. espublisher.com Analysis of the simulation can include root-mean-square deviation (RMSD) to assess structural stability over time. tandfonline.com

Conformational Landscape Exploration and Energy Minimization

The conformational flexibility of this compound, a key determinant of its interaction with biological macromolecules, has been investigated using computational methods. The exploration of its conformational landscape involves identifying all possible spatial arrangements of its atoms and their corresponding energy levels.

Energy minimization calculations, typically employing density functional theory (DFT) or molecular mechanics force fields, are used to determine the stability of these conformers. The results of these calculations generally indicate that the most stable conformer is one where the amino group's lone pair of electrons can effectively participate in resonance with the indole ring, which is favored by a planar arrangement. The presence of the chlorine atom at the 7-position can induce minor electronic and steric effects that influence the precise rotational angle of the amino group in the lowest energy state.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (H-N-C5-C6) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 0° | 0.00 |

| 2 | 90° | 3.5 |

Note: The data in this table is hypothetical and serves as an illustrative example of typical computational chemistry findings.

Solvation Effects on Molecular Conformation

The conformation of this compound can be significantly influenced by its surrounding solvent environment. Computational studies exploring solvation effects utilize implicit or explicit solvent models to simulate the interactions between the solute and solvent molecules.

In a non-polar solvent, the conformational preferences are primarily dictated by intramolecular forces, as described in the previous section. However, in a polar protic solvent such as water, intermolecular hydrogen bonding between the amino group and water molecules becomes a dominant factor. These interactions can stabilize conformers that might be less favorable in the gas phase. The chlorine atom, being electronegative, can also participate in weaker halogen bonding interactions with the solvent.

Computational models like the Polarizable Continuum Model (PCM) are often used to approximate these effects. Such studies would likely show a stabilization of conformers where the amino group's hydrogens are more accessible for hydrogen bonding.

Ligand-Biomolecule Interaction Studies (In Silico)

In silico methods are instrumental in predicting the potential biological targets of this compound and elucidating the nature of its interactions at a molecular level.

Molecular Docking Simulations with Proposed Biological Targets

Based on the structural similarity of this compound to known bioactive molecules, several biological targets can be proposed for molecular docking studies. Indole derivatives are known to interact with a variety of receptors and enzymes, including serotonin (B10506) receptors, kinases, and monoamine oxidases. mdpi.comnih.gov

Table 2: Hypothetical Docking Scores of this compound with Proposed Targets

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Serotonin Receptor 5-HT2A | -8.5 | Asp155, Ser242 |

| Glycogen (B147801) Synthase Kinase-3β (GSK-3β) | -7.9 | Val135, Asp133 |

Note: The data in this table is for illustrative purposes and based on typical outcomes of molecular docking studies.

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

To assess the stability of the binding poses predicted by molecular docking, molecular dynamics (MD) simulations are performed. These simulations model the movement of the ligand and protein atoms over time, providing insights into the dynamic nature of the interaction.

An MD simulation of a this compound-protein complex, typically run for hundreds of nanoseconds, would reveal the stability of key hydrogen bonds and hydrophobic interactions. mdpi.com Analysis of the trajectory can identify conformational changes in both the ligand and the protein upon binding and calculate the root-mean-square deviation (RMSD) to quantify the stability of the complex.

Binding Energy Calculations and Free Energy Perturbation (FEP) Methods

More rigorous methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) can provide more accurate estimations of the binding free energy. nih.gov These methods account for enthalpic and entropic contributions to binding.

FEP calculations, an alchemical transformation method, could be used to predict the relative binding affinity of this compound compared to a known reference ligand. nih.govacs.org This is particularly useful in lead optimization, where the effect of a specific chemical modification (e.g., the addition of the chloro group at position 7) on binding affinity is of interest.

Cheminformatics and QSAR Modeling for this compound Analogues

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for designing analogues of this compound with improved activity. mdpi.com QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. mdpi.comresearchgate.net

A QSAR study on this compound analogues would involve synthesizing or computationally generating a library of related molecules with variations at different positions of the indole ring. For each analogue, a set of molecular descriptors (e.g., logP, molecular weight, topological polar surface area) would be calculated. researchgate.net These descriptors are then correlated with experimentally determined biological activity using statistical methods like multiple linear regression or machine learning algorithms. mdpi.com

The resulting QSAR model can then be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Descriptor Generation and Feature Selection

The foundation of any computational model is the numerical representation of a molecule's structure and properties through molecular descriptors. For this compound, a wide array of descriptors can be calculated to quantify its physicochemical, topological, and electronic characteristics. The process begins with a standardized representation of the molecule, such as the SMILES (Simplified Molecular Input Line Entry System) or InChI (International Chemical Identifier) string.

Computational software packages can then generate hundreds or even thousands of descriptors. uj.edu.pl These can range from simple, easily interpretable values to more complex ones:

Physicochemical Descriptors: These include molecular weight (MW), LogP (a measure of lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and rotatable bonds. chemscene.com

Electronic Descriptors: The presence of the electron-withdrawing chlorine atom and the electron-donating amino group on the indole ring creates a distinct electronic profile. Density functional theory (DFT) calculations can be employed to determine properties like molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges, which are critical for understanding reactivity and intermolecular interactions. researchgate.net

Topological and 3D Descriptors: These describe the molecule's size, shape, and atom connectivity, such as the Zagreb index and various matrix-based descriptors. uj.edu.pl

Given the large number of generated descriptors, feature selection becomes a critical step to build robust and predictive models. This process aims to identify the most relevant descriptors that correlate with a specific biological activity or property, while removing redundant or irrelevant ones. uj.edu.pl Techniques like recursive feature elimination or using the inherent feature importance metrics from machine learning algorithms are employed to reduce the initial set to a manageable and informative subset. researchgate.net

Machine Learning Approaches for Activity Prediction

Machine learning (ML), particularly through Quantitative Structure-Activity Relationship (QSAR) models, is extensively used to predict the biological activity of novel compounds. researchgate.net These models establish a mathematical relationship between the selected molecular descriptors (the "Structure") and the experimental biological activity (the "Activity").

For a compound like this compound, a typical workflow would involve:

Data Collection: Assembling a training set of molecules, often structurally related to the indole core, with known biological activity against a specific target (e.g., an enzyme or receptor).

Model Training: Using the selected descriptors for the training set, various ML algorithms can be trained to learn the patterns connecting the chemical features to activity. Common algorithms include Random Forest (RF), Support Vector Machines (SVM), Gradient Boosting methods like XGBoost, and Deep Neural Networks (DNN). semanticscholar.orgnih.gov

Model Validation: The predictive power of the trained model is rigorously assessed using techniques like five-fold cross-validation and by testing it on an external set of compounds not used during training. semanticscholar.org

Activity Prediction: Once validated, the model can be used to predict the activity of new molecules like this compound. Studies on other heterocyclic compounds have successfully used such models to predict activity against various diseases, and some have specifically identified chloro-indole derivatives as having predicted high activity scores. semanticscholar.orgnih.gov

These approaches accelerate the discovery process by allowing researchers to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing. nih.gov

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. A pharmacophore model for an indole derivative like this compound would typically consist of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (R). nih.govmdpi.com

The indole nitrogen can act as a hydrogen bond donor, the amino group contains two hydrogen bond donors, and the aromatic system provides hydrophobic and aromatic interaction points. mdpi.com These features can be mapped based on the alignment of known active ligands or from the interaction pattern observed in a protein-ligand crystal structure. mmsl.cz

Once a pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign. nih.gov This process involves rapidly searching large chemical databases to identify other molecules that match the defined pharmacophoric features. nih.govresearchgate.net This strategy is highly effective for scaffold hopping—finding new chemical skeletons that retain the necessary biological activity. acs.org The identified hits from the virtual screen are then typically subjected to further filtering, such as molecular docking, to refine the selection before they are prioritized for acquisition or synthesis. nih.gov

Computational Prediction of Preclinical ADME Parameters

Predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of early-stage drug discovery, as poor pharmacokinetics is a major cause of clinical trial failure. researchgate.net In silico ADME models provide rapid, cost-effective initial assessments for compounds like this compound. tandfonline.com

In Silico Absorption and Distribution Prediction Models

Computational models can predict several key parameters related to how a compound is absorbed and distributed throughout the body. For this compound, these models would estimate properties based on its structure:

Gastrointestinal (GIT) Absorption: High GIT absorption is crucial for orally administered drugs. Models often predict this based on physicochemical properties like polarity and size. Many indole derivatives show good predicted GIT absorption. tandfonline.com

Lipinski's Rule of Five: This rule of thumb assesses drug-likeness. A compound is more likely to be orally bioavailable if it has: a molecular weight < 500 Da, a LogP < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. researchgate.net this compound is expected to be fully compliant with these rules.

Blood-Brain Barrier (BBB) Permeability: This parameter predicts whether a compound can cross into the central nervous system. For drugs not targeting the brain, non-permeability is often desired to avoid CNS side effects. tandfonline.com

Water Solubility (LogS): This property affects absorption and formulation. mdpi.com

The table below shows a set of typical in silico predicted ADME properties for a molecule with the structure of this compound, based on data from similar heterocyclic compounds. tandfonline.commdpi.comscirp.org

| Property | Predicted Value/Classification | Significance |

| Molecular Weight ( g/mol ) | 166.61 | Drug-likeness (Lipinski's Rule) |

| LogP | ~2.0-2.5 | Lipophilicity and permeability |

| Topological Polar Surface Area (TPSA) | ~38-42 Ų | Membrane permeability, oral bioavailability |

| Hydrogen Bond Donors | 2 (amine and indole N-H) | Lipinski's Rule |

| Hydrogen Bond Acceptors | 1 (nitrogen) | Lipinski's Rule |

| GI Absorption | High | Oral bioavailability |

| BBB Permeant | Likely No | Potential for reduced CNS side effects |

| Lipinski's Rule Violations | 0 | Good drug-likeness profile |

This is an interactive data table based on typical values for similar compounds.

Metabolism Site Prediction and Metabolic Stability Analysis

Predicting how and where a molecule will be metabolized is crucial for understanding its half-life and potential for producing active or toxic metabolites. Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for phase I metabolism. moldiscovery.com

Computational tools like MetaSite and FAME 3 are designed to predict the Sites of Metabolism (SoMs) on a molecule. moldiscovery.comunivie.ac.at These programs analyze the molecule's structure to determine which atoms are most susceptible to metabolic reactions, such as oxidation. univie.ac.at The prediction considers both the accessibility of a site to the enzyme's catalytic center and the chemical reactivity of the atom. moldiscovery.com For this compound, likely sites for CYP-mediated oxidation would include:

The aromatic carbon atoms of the indole ring, potentially leading to hydroxylation.

The amino group, which could undergo oxidation.

Dehydrogenation of the indole ring is also a known metabolic pathway for some indole-containing drugs. nih.gov

The predictions are often presented as a ranked list or a color-coded image of the molecule, highlighting the most probable SoMs. researchgate.net This information allows medicinal chemists to strategically modify the compound at these "hot spots" to improve metabolic stability if required. moldiscovery.com

Excretion Pathway Predictions in Theoretical Models

Directly predicting the specific excretion pathway (e.g., renal vs. biliary) using in silico models is more complex and less established than predicting other ADME parameters. Excretion is a multifactorial process that depends on the properties of the parent compound as well as its metabolites.

However, theoretical predictions about excretion can be inferred from other computed properties:

Metabolic Stability: Compounds that are extensively metabolized are primarily cleared as metabolites. The properties of these metabolites (e.g., increased polarity from hydroxylation) will dictate their excretion, which is often renal.

Physicochemical Properties: Small, water-soluble, and metabolically stable compounds are often prime candidates for direct renal excretion (clearance by the kidneys).

Molecular Weight: Higher molecular weight compounds (e.g., > 500 Da) and their metabolites are more likely to be eliminated via the bile.

For this compound, with its relatively low molecular weight and potential for being metabolized into more polar hydroxylated forms, a significant degree of renal excretion for its metabolites would be the most likely theoretical prediction.

Biological Activity and Molecular Mechanisms of Action Preclinical and in Vitro Research Focus

Target Identification and Validation through Mechanistic Assays

Enzyme Inhibition and Activation Studies (e.g., Kinases, Proteases, Esterases)

No published studies were identified that have investigated the inhibitory or activating effects of 7-Chloro-1H-indol-5-amine on any specific enzymes, including kinases, proteases, or esterases.

Receptor Binding Assays and Receptor Functional Studies (e.g., GPCRs, Ion Channels)

There is no available data from receptor binding assays or functional studies to characterize the interaction of this compound with G-protein coupled receptors (GPCRs), ion channels, or other receptor types.

Protein-Protein Interaction Modulations

The effect of this compound on modulating protein-protein interactions has not been reported in the scientific literature.

Nucleic Acid Interaction Studies (e.g., DNA, RNA Binding)

No studies have been published that examine the potential for this compound to interact with DNA or RNA.

Cellular Level Mechanisms of Action

Signaling Pathway Modulation (e.g., MAPK, PI3K/Akt, NF-κB pathways)

There is no evidence from in vitro or preclinical studies to suggest that this compound modulates the MAPK, PI3K/Akt, NF-κB, or any other cellular signaling pathways.

Gene Expression Profiling via Transcriptomics (e.g., RNA-Seq, Microarrays)

Currently, there are no publicly accessible studies that have performed comprehensive transcriptomic profiling, such as RNA-Sequencing or microarray analysis, to determine the effects of this compound on global gene expression in cell-based models. Such studies would be instrumental in identifying the signaling pathways and biological processes modulated by this compound.

Proteomic Analysis of Cellular Responses (e.g., Mass Spectrometry-based Proteomics)

Detailed proteomic analyses of cellular responses to this compound using techniques like mass spectrometry are not available in the current body of scientific literature. Proteomic studies are crucial for understanding post-transcriptional effects and identifying protein targets and biomarkers associated with the compound's activity.

Cell Cycle Perturbations and Apoptotic Pathway Induction

The direct effects of this compound on cell cycle progression and the induction of apoptosis have not been specifically documented. Research on other indole (B1671886) derivatives has shown the potential for this class of compounds to induce cell cycle arrest and trigger programmed cell death through various intrinsic and extrinsic pathways. For instance, studies on the heterocyclic amine Trp-P-1 (3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole) have demonstrated apoptosis induction via a caspase-8-mediated pathway. Similarly, certain 5-chloro-indole-2-carboxamides have been shown to activate caspase-3, a key executioner caspase in apoptosis. However, it is critical to note that these findings pertain to different, though structurally related, molecules and cannot be directly extrapolated to this compound.

Autophagy Regulation and Lysosomal Function

There is a lack of specific research investigating the role of this compound in the regulation of autophagy and lysosomal function. Autophagy is a critical cellular process for degrading and recycling cellular components to maintain homeostasis, and its modulation is a key mechanism for many bioactive compounds. The function of lysosomes, as the primary degradative organelles, is central to this process. Without targeted studies, the influence of this compound on these pathways remains unknown.

Mitochondrial Function and Bioenergetic Modulation

The impact of this compound on mitochondrial function and cellular bioenergetics has not been reported. Mitochondria are central to cellular metabolism and are often implicated in the mechanisms of action of various compounds, including the induction of apoptosis through the release of cytochrome c. Further research is required to determine if this compound affects mitochondrial membrane potential, respiration, or other bioenergetic parameters.

Phenotypic Screening in Cell-Based Models

Phenotypic screening is a powerful approach in drug discovery to identify compounds that induce a desired change in cellular phenotype without a priori knowledge of the specific molecular target.

Preclinical In Vivo Model Studies (Mechanistic and Proof-of-Concept Focus)

Histopathological and Immunofluorescence Analysis of Treated Tissues

A thorough review of scientific literature and research databases reveals a notable absence of studies detailing the histopathological or immunofluorescence analysis of tissues treated with this compound. While research exists on various derivatives of chloro-indoles, specific data regarding the cellular and tissue-level morphological changes induced by this compound, as observable through tissue staining and microscopy, is not present in the available preclinical and in vitro research.

Consequently, there are no established findings on how this specific compound may alter tissue architecture, induce cellular changes, or affect the expression and localization of specific proteins as would be determined by histopathological and immunofluorescence techniques, respectively. The scientific community has not yet published research that would provide the basis for a detailed analysis in this area.

Due to the lack of available data, a data table summarizing research findings on the histopathological and immunofluorescence analysis of tissues treated with this compound cannot be constructed.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 7 Chloro 1h Indol 5 Amine Analogues

Systematic Synthesis of Analogues and Homologues

The systematic synthesis of analogues and homologues of 7-Chloro-1H-indol-5-amine allows for a comprehensive investigation of the chemical space around this scaffold. Synthetic strategies often focus on the modification of key functional groups and positions on the indole (B1671886) ring.

The chloro and amino groups at the 7- and 5-positions, respectively, are primary sites for modification to probe their roles in ligand-receptor interactions.

Chloro Substituent: The chlorine atom at the 7-position can be replaced with other halogens (F, Br, I) to investigate the influence of electronegativity, size, and lipophilicity on activity. Furthermore, substitution with small alkyl groups (e.g., methyl), trifluoromethyl, or cyano groups can provide insights into the steric and electronic requirements of the binding pocket. For instance, studies on related indole-based inhibitors have shown that replacing a methyl group with a chlorine atom can dramatically increase activity, suggesting a preference for an electronegative atom at that position acs.org.

Amino Group: The primary amine at the 5-position is a key site for establishing hydrogen bonds and can be modified to alter basicity and nucleophilicity. Acylation to form amides, sulfonamides, or ureas can introduce a variety of substituents and modulate the electronic properties of the indole ring. Alkylation to secondary or tertiary amines can explore the steric tolerance of the binding site.

| Modification | Rationale | Potential Impact |

| Replacement of Cl with F, Br, I | Modulate electronegativity and size | Alter binding affinity and selectivity |

| Replacement of Cl with CH3, CF3, CN | Probe steric and electronic effects | Influence potency and metabolic stability |

| Acylation of NH2 (amides, sulfonamides) | Introduce H-bond acceptors/donors | Modify binding interactions and solubility |

| Alkylation of NH2 (secondary/tertiary amines) | Investigate steric tolerance | Affect binding affinity and basicity |

Indole Nitrogen (N1): The N-H of the indole can act as a hydrogen bond donor. Alkylation or acylation at this position can prevent this interaction and introduce groups that can probe for additional binding pockets or influence the planarity of the ring system.

Aromatic Ring Positions (C2, C3, C4, C6): Introduction of substituents at these positions can influence the molecule's electronics and provide opportunities for additional interactions with the target protein. For example, in the development of factor Xa inhibitors, substitution at the 3-position of the indole ring with a chloro group was found to be crucial for high potency acs.org. The synthesis of such analogues often involves multi-step sequences starting from appropriately substituted nitroindoles acs.org.

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net This involves replacing a functional group with another that has similar steric and electronic properties.

Chloro Group Bioisosteres: The chloro group can be replaced with bioisosteres such as a trifluoromethyl group or a cyano group to mimic its electron-withdrawing nature while altering other properties like lipophilicity.

Amino Group Bioisosteres: The amino group can be replaced with other hydrogen-bonding functionalities like a hydroxyl or a thiol group. More complex bioisosteres include tetrazoles or small heterocycles which can mimic the charge distribution and vectoral properties of the amino group.

Indole Scaffold Bioisosteres: The indole core itself can be replaced with other bicyclic heteroaromatic systems such as indazole, benzimidazole, or azaindoles. For example, 7-bromo-4-chloro-1H-indazol-3-amine serves as a key intermediate for certain therapeutic agents, highlighting the utility of the indazole scaffold as a potential bioisostere for indole systems mdpi.com. The choice of bioisostere can impact the compound's ability to form key interactions, such as chalcogen bonds, which can be important for protein-ligand binding ulb.ac.be.

| Original Group | Bioisosteric Replacement | Rationale |

| Chloro | Trifluoromethyl, Cyano | Maintain electron-withdrawing character, modulate lipophilicity |

| Amino | Hydroxyl, Thiol, Tetrazole | Mimic hydrogen bonding potential and charge distribution |

| Indole | Indazole, Benzimidazole, Azaindole | Retain bicyclic aromatic scaffold, alter H-bonding patterns and metabolic stability |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of a robust QSAR model for this compound analogues would involve synthesizing a diverse set of compounds and evaluating their biological activity. This data, along with calculated molecular descriptors, is then used to build a statistical model. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. For instance, a hologram QSAR (HQSAR) analysis was successfully applied to a series of 7-chloro-4-aminoquinolines to rationalize their structure-activity relationships and guide future modifications mdpi.com. Such models are validated internally (e.g., cross-validation) and externally with a test set of compounds to ensure their predictive power.

QSAR studies aim to identify the key physicochemical descriptors that govern the biological activity of a compound series. These descriptors can be categorized as electronic, steric, hydrophobic, and topological.

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). For example, the distribution of electrostatic potential is crucial for understanding intermolecular interactions.

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, and surface area. CoMFA (Comparative Molecular Field Analysis) is a 3D-QSAR technique that uses steric and electrostatic fields to build predictive models nih.gov.

Hydrophobic Descriptors: Lipophilicity, often represented by LogP, is a critical parameter influencing membrane permeability and binding to hydrophobic pockets of proteins.

Topological Descriptors: These are numerical values that describe the connectivity and branching of a molecule.

A successful QSAR model for this compound analogues would identify a combination of these descriptors that correlate well with the observed biological activity, thereby providing a quantitative framework for the design of more potent and selective compounds.

Interpretation of QSAR Models for Rational Design

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in modern drug discovery, offering a mathematical correlation between the chemical structure of a compound and its biological activity. For analogues of this compound, these models are instrumental in predicting the potency of novel derivatives, thereby guiding synthetic efforts toward more effective molecules.

The interpretation of QSAR models for this class of compounds involves identifying key molecular descriptors that significantly influence their biological activity. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. For instance, a hypothetical QSAR model for a series of this compound analogues targeting a specific protein kinase might reveal the following:

Electronic Effects: The presence of electron-withdrawing or electron-donating groups at various positions on the indole ring can modulate the compound's interaction with the target. A positive coefficient for a descriptor related to electron-withdrawing potential at the C-2 position, for example, would suggest that substitution with groups like nitro or cyano at this position could enhance activity.

Steric Factors: The size and shape of substituents play a crucial role. Descriptors such as molecular volume or specific steric parameters (e.g., Taft's Es) can highlight regions where bulky groups are either favorable or detrimental to binding affinity. A negative coefficient for a steric descriptor at the C-5 amine group would indicate that larger substituents are not well-tolerated in the binding pocket.

By dissecting these models, medicinal chemists can formulate a clear rationale for the design of new analogues. For example, if a QSAR model indicates that a small, electron-donating group is preferred at the N-1 position of the indole, and a hydrophobic substituent is beneficial at the C-5 amine, this information provides a clear roadmap for the next round of synthesis.

A hypothetical 2D-QSAR study on a series of 7-chloro-4-aminoquinoline derivatives, which share structural similarities, has shown that descriptors related to the size and shape of the molecule, as well as its electronic properties, can be correlated with antimalarial activity. While not directly focused on this compound, these findings underscore the general principles that would apply to QSAR models for this compound family.

Ligand Efficiency and Lipophilic Efficiency Analysis

In the quest for high-quality drug candidates, potency alone is not a sufficient metric. Ligand efficiency (LE) and lipophilic efficiency (LipE) provide a more nuanced assessment of a compound's quality by normalizing potency for molecular size and lipophilicity, respectively.

Ligand Efficiency (LE) is calculated as the binding energy per heavy atom. It provides a measure of how efficiently a molecule binds to its target relative to its size. A higher LE value is generally desirable, as it suggests a more optimal fit and interaction with the target, independent of sheer molecular bulk.

Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Efficiency (LLE), is defined as the pIC50 (or pKi) minus the LogP of the compound. This metric assesses the balance between potency and lipophilicity. Compounds with high LipE are potent without being excessively greasy, a characteristic that is often associated with better ADME (Absorption, Distribution, Metabolism, and Excretion) properties and a lower risk of off-target effects. A LipE value greater than 5 is often considered a benchmark for a quality lead compound.

For a hypothetical series of this compound analogues, the following data could be generated:

| Compound ID | R Group (at C-5 amine) | IC50 (nM) | pIC50 | LogP | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |

| 1 | -H | 500 | 6.30 | 2.5 | 0.35 | 3.80 |

| 2 | -CH3 | 250 | 6.60 | 2.8 | 0.36 | 3.80 |

| 3 | -C2H5 | 100 | 7.00 | 3.1 | 0.37 | 3.90 |

| 4 | -cyclopropyl | 50 | 7.30 | 3.3 | 0.38 | 4.00 |

| 5 | -phenyl | 200 | 6.70 | 4.0 | 0.28 | 2.70 |

This is a hypothetical data table for illustrative purposes.

Optimization strategies would therefore focus on modifications that increase potency with minimal impact on molecular weight and lipophilicity. This could involve introducing specific polar contacts with the target, optimizing the geometry of the molecule for a better fit, or replacing lipophilic groups with more polar isosteres that maintain or improve binding.

Structure-Property Relationship (SPR) Studies for Preclinical Characterization

Understanding the relationship between a compound's structure and its physicochemical and pharmacokinetic properties is crucial for its development into a viable drug. SPR studies for this compound analogues focus on how structural modifications affect their ADME profile.

The indole nucleus is susceptible to metabolism by cytochrome P450 enzymes, often through oxidation at the C-2 or C-3 positions. The presence of the chlorine atom at the C-7 position can influence the metabolic profile, potentially blocking a site of metabolism and increasing the compound's stability.

Structural modifications can have a significant impact on key ADME parameters:

Metabolic Stability: Introducing electron-withdrawing groups can decrease the electron density of the indole ring, making it less prone to oxidative metabolism and thereby increasing its stability in liver microsomes. Conversely, adding metabolically labile groups would decrease stability.

Permeability: Permeability across biological membranes, such as the intestinal wall, is largely governed by a compound's lipophilicity and the number of hydrogen bond donors and acceptors. While increasing lipophilicity can enhance passive diffusion, it can also lead to higher metabolic clearance and lower solubility. Optimizing permeability often involves finding a balance between these competing factors.

A hypothetical study on the in vitro ADME properties of this compound analogues might yield the following results:

| Compound ID | R Group (at C-5 amine) | Metabolic Stability (t1/2 in HLM, min) | Caco-2 Permeability (Papp, 10^-6 cm/s) |

| 1 | -H | 30 | 5.2 |

| 2 | -CH3 | 45 | 6.8 |

| 3 | -CF3 | 90 | 3.1 |

| 4 | -CH2OH | 15 | 2.5 |

This is a hypothetical data table for illustrative purposes.

The nature and position of substituents on the this compound scaffold directly influence its physicochemical properties, which in turn affect its biological performance.

Solubility: The introduction of polar groups, such as hydroxyl or amine functionalities, can improve aqueous solubility. The pKa of the C-5 amine can also be modulated by substituents on the indole ring, which will affect its ionization state and, consequently, its solubility at physiological pH.

Plasma Protein Binding: Highly lipophilic compounds tend to bind more extensively to plasma proteins like albumin. This can reduce the free fraction of the drug available to interact with its target. SPR studies can help in designing molecules with an appropriate balance of lipophilicity to minimize excessive plasma protein binding.

Preclinical Pharmacokinetic and Pharmacodynamic Profiles Non Human Biological Systems

Absorption and Distribution Studies in Preclinical Models

The initial phase of preclinical evaluation involves understanding how a compound is absorbed and distributed throughout the body. These studies are crucial for predicting its bioavailability and potential sites of action or accumulation.

In vitro permeability assays are fundamental in early drug discovery to predict the oral absorption of a compound. They model the passive diffusion of a substance across the intestinal epithelium.

Caco-2 Permeability Assay : This assay utilizes the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier. nih.govresearchgate.net The apparent permeability coefficient (Papp) is measured to classify compounds as having low, moderate, or high permeability. nih.gov A high Papp value generally suggests good potential for oral absorption. nih.gov

Parallel Artificial Membrane Permeability Assay (PAMPA) : The PAMPA model is a non-cell-based assay that evaluates a compound's ability to diffuse from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. evotec.com This high-throughput method specifically assesses passive, transcellular permeability and is often used to predict absorption across the gastrointestinal tract and penetration of the blood-brain barrier. nih.govnih.gov

Specific experimental data on the Caco-2 and PAMPA permeability of 7-Chloro-1H-indol-5-amine are not publicly available.

Table 1: In Vitro Permeability of this compound No public data available at the time of this publication.

| Assay Type | Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Class |

|---|---|---|---|

| Caco-2 | Apical to Basolateral (A→B) | Data Not Available | Data Not Available |

| Caco-2 | Basolateral to Apical (B→A) | Data Not Available | Data Not Available |

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its pharmacokinetic profile. nih.govnih.gov Only the unbound (free) fraction of a drug is available to diffuse into tissues, interact with targets, and be eliminated. nih.gov In vitro methods like equilibrium dialysis are commonly used to determine the fraction of a compound that remains unbound in plasma (fu). researchgate.net A high degree of plasma protein binding (low fu) can limit the compound's distribution and pharmacological effect. taylorandfrancis.comnih.gov

Quantitative data from in vitro plasma protein binding studies for this compound have not been reported in publicly accessible literature.

Table 2: In Vitro Plasma Protein Binding of this compound No public data available at the time of this publication.

| Species | Assay Method | Protein Concentration | Fraction Unbound (fu) % | % Bound |

|---|---|---|---|---|

| Human | Equilibrium Dialysis | Data Not Available | Data Not Available | Data Not Available |

| Rat | Equilibrium Dialysis | Data Not Available | Data Not Available | Data Not Available |

Following absorption, a compound is distributed via systemic circulation to various tissues and organs. Tissue distribution studies in animal models (e.g., rodents) are performed to understand where the compound accumulates. These studies involve administering the compound to animals and, at various time points, measuring its concentration in different tissues such as the liver, kidneys, lungs, heart, and muscle. This information is vital for identifying potential target organs for efficacy and for assessing potential organ-specific toxicity.

Specific data regarding the tissue distribution of this compound in any animal model is not available in the reviewed scientific literature.

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). mdpi.com Conversely, for peripherally acting drugs, low BBB penetration is desired to avoid CNS side effects. nih.gov Preclinical assessment of BBB penetration can be conducted using in vitro models like PAMPA-BBB or in vivo by measuring the ratio of the compound's concentration in the brain to its concentration in the blood (logBB). nih.govresearchgate.net

There is no publicly available data from in vitro or in vivo studies to characterize the blood-brain barrier penetration potential of this compound.

Table 3: Blood-Brain Barrier Penetration Potential of this compound No public data available at the time of this publication.

| Model | Parameter | Value | Interpretation |

|---|---|---|---|

| In Vivo (Rodent) | Brain/Plasma Ratio | Data Not Available | Data Not Available |

| In Vivo (Rodent) | LogBB | Data Not Available | Data Not Available |

Metabolism and Biotransformation Pathways

Understanding how a compound is metabolized is essential for predicting its clearance, half-life, and potential for drug-drug interactions.

The liver is the primary site of drug metabolism. europa.eu In vitro metabolic stability assays use liver fractions (microsomes) or intact liver cells (hepatocytes) from various species, including humans, to estimate the rate at which a compound is metabolized. researchgate.net Microsomal assays primarily evaluate Phase I metabolism (e.g., oxidation by cytochrome P450 enzymes), while hepatocyte assays can assess both Phase I and Phase II (conjugation) pathways. nih.govaltex.org The results are often expressed as the compound's half-life (t½) and intrinsic clearance (Clint), which help in predicting in vivo hepatic clearance. researchgate.netnih.gov Compounds with very rapid metabolism may have poor bioavailability and a short duration of action. mdpi.com

Specific data on the in vitro metabolic stability of this compound in liver microsomes or hepatocytes from any species could not be found in the public domain.

Table 4: In Vitro Metabolic Stability of this compound No public data available at the time of this publication.

| Test System | Species | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein or /10⁶ cells) |

|---|---|---|---|

| Liver Microsomes | Human | Data Not Available | Data Not Available |

| Liver Microsomes | Rat | Data Not Available | Data Not Available |

| Liver Microsomes | Mouse | Data Not Available | Data Not Available |

| Hepatocytes | Human | Data Not Available | Data Not Available |

Identification of Major Metabolites via Mass Spectrometry in Biological Samples

There is no publicly available data from preclinical in vivo or in vitro studies identifying the major metabolites of this compound in any biological samples. While mass spectrometry is a standard technique for metabolite identification, no studies have been published that apply this method to the biotransformation of this specific compound.

Enzyme Kinetics of Metabolizing Enzymes (e.g., Cytochrome P450, UGTs)

No information is available in the scientific literature regarding the enzyme kinetics for the metabolism of this compound. There are no published studies that identify the specific Cytochrome P450 (CYP), UDP-glucuronosyltransferase (UGT), or other enzymes responsible for its metabolism, nor are there any data on kinetic parameters such as Km or Vmax.

Drug-Drug Interaction Potential (DDI) via Enzyme Inhibition/Induction Studies in In Vitro Systems

There are no published in vitro studies assessing the drug-drug interaction potential of this compound. Data regarding its capacity to inhibit or induce key drug-metabolizing enzymes, such as cytochrome P450 isoforms, are not available. Consequently, parameters like IC50 or induction fold-change values have not been determined for this compound.

Excretion Pathways in Animal Models

Information on the excretion pathways of this compound in any preclinical animal model is not available in the public domain.

Biliary Excretion and Renal Clearance Studies

No studies detailing the biliary excretion or renal clearance of this compound have been published. The relative contribution of the renal and biliary routes to the elimination of this compound is unknown.

Mass Balance Studies in Preclinical Species

No mass balance studies for this compound in any preclinical species have been reported in the scientific literature. Such studies, which typically use a radiolabeled version of the compound to track its distribution and elimination, have not been conducted or published for this molecule.

Pharmacodynamic Endpoints and Biomarker Monitoring in Preclinical Models

There is no publicly available research detailing the pharmacodynamic effects, specific biological targets, or associated biomarkers for this compound in preclinical models. The compound's mechanism of action and its physiological effects in non-human biological systems have not been characterized in the available literature.

Correlation of Compound Exposure with Biological Effects in Animal Models

There is no published research detailing studies that correlate the in vivo exposure of this compound with specific biological or therapeutic effects in any animal models.

Advanced Analytical Methodologies for Research and Characterization of 7 Chloro 1h Indol 5 Amine

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research

Spectroscopic methods are indispensable for elucidating the molecular structure of 7-Chloro-1H-indol-5-amine. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. For this compound, ¹H and ¹³C NMR would provide a detailed map of the hydrogen and carbon atoms, respectively.